Cas no 1707576-03-1 (Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride)
![Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride structure](https://www.kuujia.com/scimg/cas/1707576-03-1x500.png)
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
- Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
- methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate;hydrochloride
- Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
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- Inchi: 1S/C8H11N3O2.ClH/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7;/h9H,2-4H2,1H3,(H,10,11);1H
- InChI Key: UAENJDVWVUWFNE-UHFFFAOYSA-N
- SMILES: Cl.O(C)C(C1C2=C(CNCC2)NN=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 210
- Topological Polar Surface Area: 67
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM332069-10g |
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride |
1707576-03-1 | 95%+ | 10g |
$4237 | 2021-08-18 | |
Enamine | EN300-749020-0.1g |
methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride |
1707576-03-1 | 95.0% | 0.1g |
$252.0 | 2025-03-10 | |
Enamine | EN300-749020-2.5g |
methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride |
1707576-03-1 | 95.0% | 2.5g |
$1428.0 | 2025-03-10 | |
A2B Chem LLC | AW52571-5g |
methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride |
1707576-03-1 | 95% | 5g |
$2257.00 | 2024-04-20 | |
1PlusChem | 1P01CAPN-500mg |
methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride |
1707576-03-1 | 95% | 500mg |
$766.00 | 2024-06-19 | |
1PlusChem | 1P01CAPN-1g |
methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride |
1707576-03-1 | 95% | 1g |
$962.00 | 2024-06-19 | |
Aaron | AR01CAXZ-1g |
methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride |
1707576-03-1 | 95% | 1g |
$1026.00 | 2025-02-11 | |
A2B Chem LLC | AW52571-2.5g |
methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride |
1707576-03-1 | 95% | 2.5g |
$1539.00 | 2024-04-20 | |
A2B Chem LLC | AW52571-10g |
methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride |
1707576-03-1 | 95% | 10g |
$3331.00 | 2024-04-20 | |
A2B Chem LLC | AW52571-50mg |
methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride |
1707576-03-1 | 95% | 50mg |
$212.00 | 2024-04-20 |
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Related Literature
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
Additional information on Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
Research Brief on Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (CAS: 1707576-03-1)
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (CAS: 1707576-03-1) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications. The compound belongs to the pyrazolopyridine class, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Recent studies have highlighted the importance of Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride as a key intermediate in the synthesis of novel drug candidates. Its unique chemical structure allows for modifications that can enhance its bioavailability and target specificity. Researchers have employed advanced synthetic techniques, such as multi-step organic synthesis and catalytic hydrogenation, to produce this compound with high purity and yield. The hydrochloride salt form has been particularly favored due to its improved solubility and stability, which are critical for pharmaceutical formulations.
Pharmacological evaluations of Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride have revealed promising results in preclinical models. In vitro studies have demonstrated its ability to modulate specific signaling pathways involved in inflammation and cell proliferation. For instance, the compound has shown inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are implicated in inflammatory diseases and neurological disorders, respectively. These findings suggest its potential as a lead compound for developing new anti-inflammatory and neuroprotective agents.
In addition to its anti-inflammatory properties, Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride has also exhibited anticancer activity in various cancer cell lines. Mechanistic studies indicate that the compound induces apoptosis and cell cycle arrest by targeting specific oncogenic proteins. Furthermore, its ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors and other central nervous system (CNS) disorders. Ongoing research is focused on optimizing its pharmacokinetic profile and reducing potential off-target effects to enhance its therapeutic index.
The safety and toxicity profile of Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride have been evaluated in animal models, with results indicating a favorable safety margin at therapeutic doses. However, further studies are required to assess its long-term effects and potential interactions with other drugs. Collaborative efforts between academia and industry are underway to advance this compound into clinical trials, with the goal of developing it into a commercially viable therapeutic agent.
In conclusion, Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride represents a promising candidate for drug development, with potential applications in inflammation, oncology, and neurology. Its unique chemical properties and broad pharmacological activities make it a valuable subject of ongoing research. Future studies should focus on elucidating its mechanism of action, optimizing its formulation, and evaluating its efficacy in clinical settings. The continued exploration of this compound may pave the way for innovative treatments for a range of debilitating diseases.
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